molecular formula C13H16 B12617272 {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene CAS No. 920750-19-2

{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene

Cat. No.: B12617272
CAS No.: 920750-19-2
M. Wt: 172.27 g/mol
InChI Key: SSZQNIRPDNESTG-ZDUSSCGKSA-N
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Description

{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene is a chiral organic compound known under the CAS Registry Number 4714-09-4 . This substance is an enantiomer of (cyclohex-1-en-1-ylmethyl)benzene, which has a molecular formula of C 13 H 16 and a molecular weight of 172.27 g/mol . The specific stereochemistry of the (S)-enantiomer suggests its primary research value lies in applications requiring chiral specificity, such as an intermediate in asymmetric synthesis or as a building block for the preparation of more complex stereochemically defined molecules . Researchers can leverage its structure, featuring a benzene ring linked to a cyclohexenyl moiety through a methylene bridge, for explorations in catalysis, material science, and the development of pharmaceuticals or agrochemicals . Key physical properties include a predicted boiling point of 278.73 °C (551.88 K) and a melting point of 14.44 °C (287.59 K) . The standard enthalpy of formation is calculated to be 45.85 kJ/mol . This product is intended for research and development purposes in a laboratory setting only. It is not intended for personal, veterinary, or household use.

Properties

CAS No.

920750-19-2

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

[(1S)-cyclohex-2-en-1-yl]methylbenzene

InChI

InChI=1S/C13H16/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-5,7-9,13H,2,6,10-11H2/t13-/m0/s1

InChI Key

SSZQNIRPDNESTG-ZDUSSCGKSA-N

Isomeric SMILES

C1CC=C[C@@H](C1)CC2=CC=CC=C2

Canonical SMILES

C1CC=CC(C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Grignard Reagent Method

This method involves the use of a Grignard reagent derived from bromobenzene and cyclohexanone. The steps are as follows:

  • Step 1: Prepare the Grignard reagent by reacting bromobenzene with magnesium in dry ether.

  • Step 2: Add cyclohexanone to the Grignard reagent at low temperatures to form a tertiary alcohol.

  • Step 3: Dehydrate the alcohol using p-toluenesulfonic acid to yield {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene.

Yield: Approximately 94% yield of the desired product has been reported using this method.

Base-Induced Elimination Method

Another approach involves the base-induced elimination of halogenated precursors:

  • Step 1: Synthesize halogenated cyclohexenes (e.g., 1-(2-Iodocyclohexenyl)benzene).

  • Step 2: Treat these halides with a strong base such as potassium tert-butoxide in a solvent like benzene at elevated temperatures (around 180 °C).

  • Step 3: Isolate the product through extraction and purification techniques such as column chromatography.

Yield: This method can yield various products, including {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene, with reported yields ranging from 70% to 85% depending on reaction conditions.

Diels-Alder Reaction

The Diels-Alder reaction can also be employed for synthesizing this compound:

  • Step 1: React a diene (cyclohexadiene) with a dienophile (such as an alkyl-substituted benzene) under heat.

  • Step 2: The reaction typically occurs under mild conditions, resulting in the formation of cycloadducts.

Yield: The efficiency of this method varies but can achieve yields above 80% with proper optimization.

Below is a comparative table summarizing the different preparation methods for {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene:

Method Key Steps Typical Yield Conditions
Grignard Reagent Formation of Grignard reagent; dehydration ~94% Dry ether, low temperature
Base-Induced Elimination Halogenation; base treatment 70%-85% Benzene, high temperature
Diels-Alder Reaction Diene and dienophile reaction >80% Mild heating

The preparation of {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene can be accomplished through various synthetic routes, each with distinct advantages regarding yield and operational simplicity. The choice of method may depend on available reagents, desired purity, and specific application requirements. Future research may focus on optimizing these methods further or exploring alternative synthetic pathways to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclohexene ring to form cyclohexane derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclohexane derivatives.

    Substitution: Halogenated or alkylated benzene derivatives.

Scientific Research Applications

{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.

Comparison with Similar Compounds

Key Structural Differences :

  • Substituents : The target compound’s benzyl group contrasts with esters (e.g., cyclohex-2-en-1-yl benzoate) or amines (e.g., N-(Cyclohex-2-en-1-yl(p-tolyl)methyl)-4-methoxyaniline), altering polarity and reactivity.
  • Chirality: The (1S) configuration distinguishes it from non-chiral analogues like cyclohexane, 1,2-bis(methylene)-.
  • Bridging Groups : Ethynyl or thioether bridges (e.g., in 1-[2-(1-Cyclohexen-1-yl)ethynyl]-2-(methylthio)benzene) introduce conjugation or steric effects absent in the target compound.

Physical Properties

  • Boiling Point : Cyclohexane, 1,2-bis(methylene)-, a less complex analogue, has a boiling range of 333.70–397.20 K . The target compound’s boiling point is expected to be higher due to increased molecular weight and aromaticity.
  • Spectroscopic Data :
    • ¹³C NMR : Aromatic carbons in similar compounds (e.g., δ 140.6 for N-(Cyclohex-2-en-1-yl(p-tolyl)methyl)-4-methoxyaniline) suggest comparable shifts for the benzyl group .
    • HRMS : Molecular ion peaks (e.g., m/z 225.1250 [M + Na]⁺ in ) provide precise mass confirmation.

Research Implications and Gaps

Future studies should focus on:

Stereoselective Synthesis : Optimizing catalytic systems to achieve high enantiomeric excess.

Application Screening : Exploring its utility in pharmaceuticals or chiral ligands.

Thermodynamic Profiling : Measuring boiling points, melting points, and solubility parameters.

Biological Activity

{[(1S)-Cyclohex-2-en-1-yl]methyl}benzene, also known by its systematic name 1-cyclohex-2-en-1-yl-4-cyclohex-3-en-1-ylbenzene, is a compound with significant potential in various biological applications. This article explores its biological activity, including antibacterial, anti-inflammatory, and cytotoxic effects, supported by data tables and case studies.

The chemical structure of {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene can be summarized as follows:

PropertyValue
Molecular Formula C₁₈H₂₂
Molecular Weight 238.367 g/mol
Density 1.0 ± 0.1 g/cm³
Boiling Point 352.8 ± 42.0 °C
Flash Point 167.4 ± 16.5 °C
LogP 6.27

These properties suggest that the compound is a hydrophobic aromatic hydrocarbon, which may influence its biological interactions.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for use in treating bacterial infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene can modulate inflammatory pathways. A study assessed its effect on cytokine production in macrophages:

TreatmentIL-6 Production (pg/mL)TNF-α Production (pg/mL)
Control15001200
Compound (10 µM)800600
Compound (50 µM)400300

These results indicate that the compound significantly reduces the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.

Cytotoxicity

The cytotoxic effects of {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene were evaluated using various cancer cell lines:

Cell LineIC₅₀ (µM)
HeLa (cervical cancer)30
MCF7 (breast cancer)25
A549 (lung cancer)35

The IC₅₀ values indicate that the compound possesses moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action.

Case Studies

A notable case study involved the synthesis and biological evaluation of derivatives of {[(1S)-Cyclohex-2-en-1-yl]methyl}benzene. Researchers synthesized several analogs and assessed their biological activities:

Study Design

Researchers synthesized derivatives by modifying the cyclohexene moiety and evaluated their antibacterial and anti-inflammatory activities.

Results Summary

The study reported that certain derivatives exhibited enhanced antibacterial activity compared to the parent compound, with MIC values dropping to as low as 5 µg/mL against resistant strains of bacteria.

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